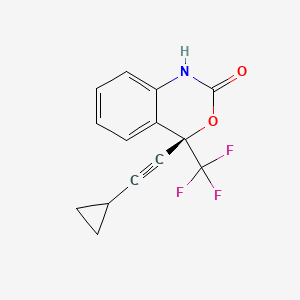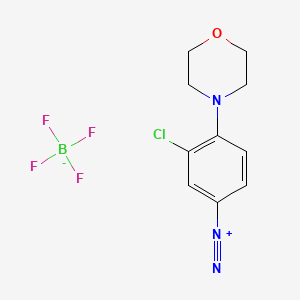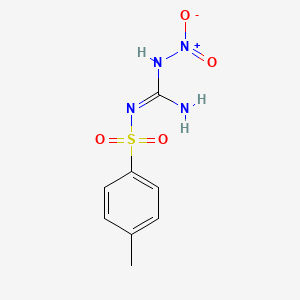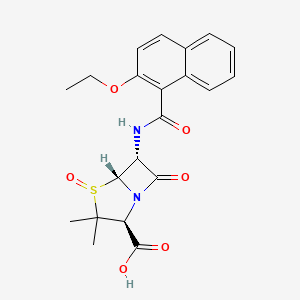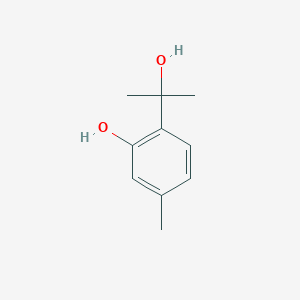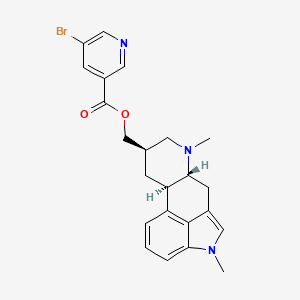
10-Demethoxy Nicergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Demethoxy Nicergoline is a derivative of nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. This compound is known for its potential therapeutic applications, particularly in treating cognitive disorders and vascular conditions .
Vorbereitungsmethoden
The synthesis of 10-Demethoxy Nicergoline involves several steps, starting from the basic ergoline structure. The synthetic route typically includes the esterification of ergoline-8-methanol with 5-bromo-3-pyridinecarboxylate under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using advanced techniques like chromatography for purification .
Analyse Chemischer Reaktionen
10-Demethoxy Nicergoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are possible, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
10-Demethoxy Nicergoline has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of 10-Demethoxy Nicergoline involves the inhibition of postsynaptic alpha-1 adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effects of catecholamines like epinephrine and norepinephrine, leading to peripheral vasodilation . Additionally, it improves blood flow and oxygen utilization in the brain, which is beneficial for cognitive functions .
Vergleich Mit ähnlichen Verbindungen
10-Demethoxy Nicergoline is unique compared to other ergoline derivatives due to its specific molecular structure and pharmacological properties. Similar compounds include:
Nicergoline: The parent compound, used for similar therapeutic purposes but with different pharmacokinetic properties.
Ergotamine: Another ergot derivative, primarily used for treating migraines but associated with more severe side effects.
This compound stands out due to its improved safety profile and specific action on vascular smooth muscle, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C23H24BrN3O2 |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
[(6aR,9R,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C23H24BrN3O2/c1-26-11-14(13-29-23(28)15-7-17(24)10-25-9-15)6-19-18-4-3-5-20-22(18)16(8-21(19)26)12-27(20)2/h3-5,7,9-10,12,14,19,21H,6,8,11,13H2,1-2H3/t14-,19-,21-/m1/s1 |
InChI-Schlüssel |
JSOSQCRIXCEVRN-YFZFPPMRSA-N |
Isomerische SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)COC(=O)C5=CC(=CN=C5)Br |
Kanonische SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)COC(=O)C5=CC(=CN=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


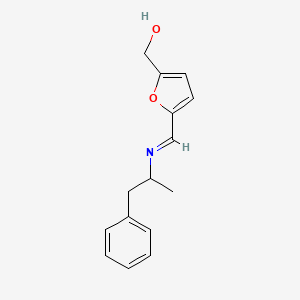

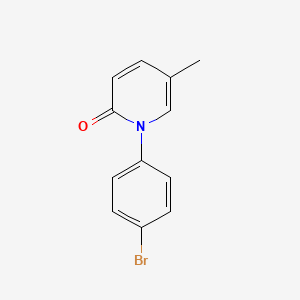

![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

